molecular formula C27H48O3 B029088 5beta-Cholestane-3alpha,7alpha,12alpha-triol CAS No. 547-96-6

5beta-Cholestane-3alpha,7alpha,12alpha-triol

Cat. No.: B029088
CAS No.: 547-96-6
M. Wt: 420.7 g/mol
InChI Key: RIVQQZVHIVNQFH-XJZYBRFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trihydroxycholestane can be synthesized from cholesterol through a series of enzymatic reactions. The process involves the hydroxylation of cholesterol at specific positions to form the triol. The reaction conditions typically involve the use of specific enzymes that catalyze the hydroxylation reactions under physiological conditions .

Industrial Production Methods

Industrial production of trihydroxycholestane is not widely practiced due to its relatively low content in natural sources and the complexity of its synthesis. research continues to explore efficient methods for its production, focusing on natural resources and enzymatic processes .

Chemical Reactions Analysis

Types of Reactions

Trihydroxycholestane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trihydroxycholestane can lead to the formation of ketones or aldehydes, while reduction can regenerate the hydroxyl groups .

Scientific Research Applications

Trihydroxycholestane has several scientific research applications, including:

Mechanism of Action

Trihydroxycholestane exerts its effects through various molecular targets and pathways. It is formed from cholesterol through enzymatic reactions in the liver and other organs. The compound has been studied for its potential health benefits, including its ability to reduce inflammation and oxidative stress. It may also play a role in regulating blood sugar levels and improving insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

  • Cholestane-3β,5α,6β-triol
  • 5α-cholestane-3β,5,6β-triol

Uniqueness

Trihydroxycholestane is unique due to its specific hydroxylation pattern, which distinguishes it from other cholestanes. This unique structure contributes to its specific biological activities and potential health benefits .

Properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVQQZVHIVNQFH-XJZYBRFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969998
Record name Cholestane-3,7,12-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5beta-Cholestane-3alpha,7alpha,12alpha-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

547-96-6
Record name 5β-Cholestane-3α,7α,12α-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,12-Trihydroxycoprostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestane-3,7,12-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5beta-Cholestane-3alpha,7alpha,12alpha-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,12alpha-triol
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?

A: this compound is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is formed from cholesterol through a series of enzymatic reactions in the liver. [, , ]

Q2: How is this compound metabolized in the liver?

A2: this compound can be metabolized via two pathways in the liver:

  • Mitochondrial 27-hydroxylation pathway: The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 27-hydroxylation of this compound within the mitochondria. [, , , , ]
  • Microsomal 25-hydroxylation pathway: In the endoplasmic reticulum, the enzyme CYP3A4 primarily catalyzes the 25-hydroxylation of this compound. [, , ]

Q3: How does biliary obstruction affect the metabolism of this compound?

A3: Biliary obstruction leads to specific changes in the activity of enzymes involved in this compound metabolism:

  • Microsomal 25- and 26-hydroxylation: These reactions are inhibited. []
  • Mitochondrial 26-hydroxylation: This reaction is stimulated for substrates like cholesterol and 5-cholestene-3beta,7alpha-diol but inhibited for this compound. []

Q4: What is the significance of 26-hydroxylation in this compound metabolism?

A: 26-Hydroxylation is a crucial step in the biosynthesis of chenodeoxycholic acid, another primary bile acid. Research suggests that mitochondrial 26-hydroxylation of specific substrates, potentially favoring chenodeoxycholic acid precursors, might be more critical during biliary obstruction. []

Q5: Are there differences in how this compound and cholesterol interact with CYP27A1?

A: Yes, studies suggest distinct binding modes for these two substrates within the active site of CYP27A1. While some amino acid residues interact with both, their spatial orientation differs. This difference is vital for understanding the varied clinical presentations of cerebrotendinous xanthomatosis (CTX), a disease linked to CYP27A1 deficiency. []

Q6: What is cerebrotendinous xanthomatosis (CTX)?

A: CTX is a rare, inherited disorder characterized by mutations in the CYP27A1 gene, leading to reduced chenodeoxycholic acid production and an accumulation of cholesterol and its metabolites, including this compound, in various tissues. [, , ]

Q7: What is the impact of CYP27A1 deficiency on bile acid synthesis?

A: Individuals with CTX exhibit significantly reduced primary bile acid synthesis. This decrease is more pronounced for chenodeoxycholic acid than cholic acid. The deficiency in chenodeoxycholic acid production is attributed to reduced mitochondrial 26-hydroxylation activity. []

Q8: What are the key enzymes involved in the metabolism of this compound?

A8: The main enzymes are:

  • CYP27A1 (sterol 27-hydroxylase): A mitochondrial enzyme catalyzing the 27-hydroxylation of this compound. [, , , , ]
  • CYP3A4: A microsomal enzyme primarily responsible for the 25-hydroxylation of this compound. [, , ]
  • This compound 24-hydroxylase: This enzyme catalyzes the 24-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, playing a critical role in the 25-hydroxylation pathway of cholic acid biosynthesis. []

Q9: How are the activities of these enzymes affected by different physiological conditions?

A: * Cholesterol feeding: Increases the activities of enzymes involved in both the 25- and 27-hydroxylation pathways. []* Bile drainage: Specifically upregulates enzymes within the 25-hydroxylation pathway. []* Biliary obstruction: Inhibits microsomal 25- and 26-hydroxylation while stimulating mitochondrial 26-hydroxylation for some substrates but inhibiting it for this compound. []

Q10: Where does this compound metabolism occur within the liver?

A10: The two main pathways are localized in different cellular compartments:

  • Mitochondria: The 27-hydroxylation pathway occurs here, catalyzed by CYP27A1. [, , , , ]
  • Endoplasmic reticulum: The 25-hydroxylation pathway occurs here, primarily catalyzed by CYP3A4. [, , ]

Q11: What is the role of non-parenchymal liver cells in the metabolism of this compound?

A: While non-parenchymal cells can convert this compound to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, the rate is significantly lower compared to hepatocytes. This suggests that non-parenchymal cells play a limited role in the overall metabolism of bile acid intermediates. []

Q12: What methods are used to study the metabolism and enzymatic reactions involving this compound?

A12: Several techniques are employed:

  • Mass spectrometry: This method helps identify and quantify this compound and its metabolites in biological samples. [, ]
  • Gas chromatography-mass spectrometry: Enables the separation and quantification of cholesterol, cholestanol, and various intermediates in bile acid biosynthesis, providing insights into metabolic changes in Cyp27(-/-) mice and CTX patients. []
  • High-pressure liquid chromatography: Used to separate and analyze bile acid intermediates, aiding in the identification of products formed during the metabolism of this compound. []
  • Recombinant protein expression: Allows the production and purification of enzymes like CYP27A1, enabling detailed characterization of their catalytic properties and substrate specificity. []
  • Site-directed mutagenesis: This technique helps investigate the importance of specific amino acid residues in the interaction between CYP27A1 and its substrates, including this compound. []
  • Spectroscopic techniques (UV-Vis, CO difference spectroscopy): Used to characterize cytochrome P450 enzymes and study their interactions with substrates and inhibitors. [, , ]

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